An In-depth Technical Guide to 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine, a chiral amine of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data, this document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic properties based on established chemical principles, and discusses its potential applications in drug discovery. The strategic incorporation of a trifluorinated phenyl ring and a methoxy group suggests its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and structurally related compounds.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluorophenyl group, in particular, has been utilized to modulate the electronic properties and lipophilicity of bioactive molecules.[2][3] 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine combines this trifluorinated moiety with a chiral aminomethoxy ethyl backbone, a structural motif present in various neurologically active compounds. This unique combination of functional groups makes it a compelling building block for the synthesis of novel therapeutic agents.
This guide will delve into the fundamental properties of this molecule, propose a detailed synthetic route, and explore its potential in the context of modern drug development.
Physicochemical and Predicted Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₁₀F₃NO | [4] |
| Molecular Weight | 205.18 g/mol | [4] |
| Appearance | Likely a liquid or low-melting solid at room temperature. | Based on similar phenylethylamine structures.[5] |
| Boiling Point | Predicted to be in the range of 200-250 °C at atmospheric pressure. | Extrapolation from related methoxy- and trifluoromethyl- substituted phenylethylamines. |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | General solubility of amines and fluorinated aromatic compounds. |
| pKa (of the amine) | Estimated to be around 9-10. | Typical pKa for a primary amine. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |
| LogP | 1.7501 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine can be envisioned through a multi-step process starting from commercially available 1,2,3-trifluorobenzene. The proposed pathway is illustrated below.
Caption: Proposed synthetic pathway for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine.
Step-by-Step Experimental Protocols (Proposed)
Step 1: Synthesis of 1-(3,4,5-Trifluorophenyl)ethan-1-one
-
Reaction Setup: To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in dry dichloromethane, add 1,2,3-trifluorobenzene.
-
Acylation: Slowly add acetyl chloride to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-(3,4,5-Trifluorophenyl)ethan-1-one oxime
-
Reaction: Dissolve 1-(3,4,5-trifluorophenyl)ethan-1-one in ethanol, and add hydroxylamine hydrochloride and a base such as pyridine or sodium acetate.
-
Heating: Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and pour it into water. The oxime will precipitate and can be collected by filtration.
Step 3: Synthesis of 1-(3,4,5-Trifluorophenyl)ethan-1-amine
-
Reduction: The oxime can be reduced to the primary amine using various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF).
Step 4: N-Acetylation
-
Protection: The primary amine is protected as an acetamide by reacting it with acetic anhydride in the presence of a base like triethylamine or pyridine. This step is crucial for directing the subsequent bromination to the alpha-carbon of the ethyl group.
Step 5: Alpha-Bromination
-
Radical Bromination: The N-acetylated compound is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride, under reflux with light irradiation.
Step 6: Methoxylation
-
Nucleophilic Substitution: The bromo-intermediate is then reacted with sodium methoxide in methanol. The methoxide ion will displace the bromide via an SN2 reaction to introduce the methoxy group.
Step 7: Hydrolysis
-
Deprotection: The final step involves the hydrolysis of the acetamide group to yield the desired primary amine. This can be achieved under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions with heating.
Chiral Resolution: The final racemic product can be resolved into its individual enantiomers using chiral resolving agents such as tartaric acid or by chiral chromatography.[6][7][8]
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 2H | Aromatic C-H |
| ~4.2 | t | 1H | CH-NH₂ |
| ~3.5 | d | 2H | CH₂-O |
| ~3.3 | s | 3H | O-CH₃ |
| ~1.5-2.0 | br s | 2H | NH₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 (ddd) | C-F |
| ~140 (ddd) | C-F |
| ~138 (m) | Quaternary Aromatic C |
| ~110 (dd) | Aromatic C-H |
| ~75 | CH₂-O |
| ~59 | O-CH₃ |
| ~55 | CH-NH₂ |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, sharp (two bands) | N-H stretch (primary amine)[9] |
| 2850-3000 | Medium | C-H stretch (aliphatic) |
| 1600-1650 | Medium | N-H bend (primary amine)[9] |
| 1450-1550 | Strong | Aromatic C=C stretch |
| 1100-1300 | Strong | C-F stretch |
| 1000-1100 | Strong | C-O stretch |
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 205. Key fragmentation patterns would likely involve the loss of a methoxy group (•OCH₃), a methoxymethyl radical (•CH₂OCH₃), or cleavage of the C-C bond between the aromatic ring and the ethylamine side chain.
Potential Applications in Drug Discovery
The structural features of 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine suggest its potential utility as a scaffold or intermediate in the development of new drugs, particularly for central nervous system (CNS) targets.
-
Enhanced Metabolic Stability: The trifluorophenyl group is known to block sites of metabolic oxidation, potentially increasing the half-life of a drug.[1]
-
Increased Lipophilicity: The fluorine atoms can increase the lipophilicity of the molecule, which may improve its ability to cross the blood-brain barrier.[1]
-
Modulation of Receptor Binding: The electronic nature of the trifluorophenyl ring can influence the binding affinity and selectivity of a molecule for its biological target.
Analogues of this compound could be explored as:
-
Neurological Agents: The phenylethylamine scaffold is a common feature in many psychoactive and neurological drugs.
-
Anticancer Agents: Some fluorinated compounds have shown promise as anticancer agents.[10][11]
-
Agrochemicals: The trifluoromethylphenyl moiety is also found in some pesticides and herbicides.[2][3]
Safety and Handling
As with any research chemical with limited toxicological data, 2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-Methoxy-1-(3,4,5-trifluorophenyl)ethan-1-amine is a promising, yet underexplored, chiral building block with significant potential in medicinal chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and an understanding of its likely properties based on established chemical principles. The strategic combination of a trifluorinated aromatic ring and a chiral aminomethoxy sidechain makes it a valuable target for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.
References
- Syngenta Participations AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Syngenta Participations AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents.
- Syngenta Crop Protection AG. (2023). Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Google Patents.
- Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ACS Medicinal Chemistry Letters.
- Syngenta Crop Protection AG. (2020). Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives. Google Patents.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Li, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458–9483.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
Syngenta Participations AG. (2016). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WIPO Patentscope. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-amine. Retrieved from [Link]
-
ResearchGate. (2023). Asymmetric reduction of 1‐[3,5‐bis(trifluoromethyl)phenyl]ethanone using Lactobacillus kefir ADH. Retrieved from [Link]
-
National Institutes of Health. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]
- Vos, T. J., et al. (2004). Identification of 2-[2-[2-(5-bromo-2- methoxyphenyl)-ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole (ML00253764), a small molecule melanocortin 4 receptor antagonist that effectively reduces tumor-induced weight loss in a mouse model. Journal of Medicinal Chemistry, 47(7), 1602–1604.
-
ResearchGate. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Retrieved from [Link]
-
Frontiers. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. Retrieved from [Link]
-
ResearchGate. (2022). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl. Retrieved from [Link]
-
AA Blocks. (n.d.). 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. onyxipca.com [onyxipca.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
